molecular formula C14H24BrNO2Si B2769596 5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine CAS No. 552287-64-6

5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine

Cat. No. B2769596
CAS RN: 552287-64-6
M. Wt: 346.34
InChI Key: QRORWWGRTFDWEG-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine is a chemical compound with the CAS Number: 552287-64-6 . It has a molecular weight of 346.34 and its IUPAC name is 5-bromo-2-(2-((2-(trimethylsilyl)ethoxy)methoxy)propan-2-yl)pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24BrNO2Si/c1-14(2,13-7-6-12(15)10-16-13)18-11-17-8-9-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Trimethylsilyl-Substituted Pyridines

5-Methyl-2-trimethylsilyl-pyridine and its derivatives are synthesized via Grignard reaction, highlighting the compound's role in the creation of structurally characterized pyridines. This research underscores the importance of such compounds in the synthesis and molecular characterization of heterocyclic compounds, demonstrating significant bending towards nitrogen heteroatoms, indicative of intrinsic properties of the heteroarene skeleton rather than peripheral coordination (Riedmiller et al., 1999).

Antiviral Activity of Pyrimidine Derivatives

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals the synthesis and evaluation of these compounds for antiviral activity. These studies contribute to understanding the structure-activity relationships in medicinal chemistry, particularly in the development of antiretroviral agents. The findings highlight the specific inhibitory activity against retroviruses, providing insights into the potential therapeutic applications of pyrimidine derivatives (Hocková et al., 2003).

Palladium Complexes as Catalysts

Studies on (imino)pyridine palladium(II) complexes, including those derived from pyridine ligands bearing bromo substituents, explore their application as selective catalysts in ethylene dimerization. This research illustrates the compound's role in catalysis, specifically in the development of efficient and selective catalyst systems for industrial chemical processes (Nyamato et al., 2015).

Novel Silyl Heterocycles Synthesis

The creation of 2-trimethylsilyl-substituted five-membered heterocycles through reactions involving bromo(methoxy)methyltrimethylsilane is another area of application. This research outlines methodologies for accessing a novel class of silyl heterocycles, expanding the toolkit for synthetic organic chemists in the design and synthesis of novel materials and molecules (Degl'innocenti et al., 2006).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

2-[2-(5-bromopyridin-2-yl)propan-2-yloxymethoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BrNO2Si/c1-14(2,13-7-6-12(15)10-16-13)18-11-17-8-9-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRORWWGRTFDWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)Br)OCOCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(1-hydroxy-1-methylethyl)pyridine from Step 1 (14 mmol) in methylene chloride (50 mL) at 0° C. was added N,N-diisopropylethylamine (37.3 mmol) and 2-(trimethylsilyl)ethoxymethyl chloride (15.3 mmol). The resulting mixture was stirred at room temperature for 18 hours, then refluxed for 24 hours. After cooling to room temperature the mixture was quenched with saturated aqueous ammonium chloride solution and partitioned between methylene chloride and water. The crude product from the organic phase was chromatographed on silica gel eluting with 6% ethyl acetate in hexane to afford the 5-bromo-2-(1-methyl-1-{[2-(trimethylsilyl)ethoxy]methoxy}ethyl)pyridine compound.
Quantity
14 mmol
Type
reactant
Reaction Step One
Quantity
37.3 mmol
Type
reactant
Reaction Step One
Quantity
15.3 mmol
Type
reactant
Reaction Step One

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